5-メチルスルホニルフラン-2-カルボン酸

概要

説明

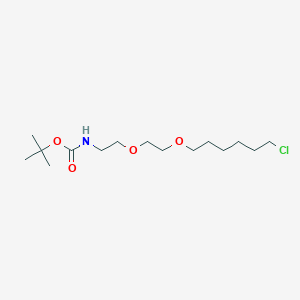

5-Methanesulfonylfuran-2-carboxylic acid is a useful research compound. Its molecular formula is C6H6O5S and its molecular weight is 190.18 g/mol. The purity is usually 95%.

BenchChem offers high-quality 5-Methanesulfonylfuran-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Methanesulfonylfuran-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

抗菌剤

5-メチルスルホニルフラン-2-カルボン酸: は、顕著な抗菌活性を有する新規フラン誘導体の合成における主要な化合物として同定されています 。これらの誘導体は、グラム陽性菌とグラム陰性菌の両方に対して特に有効であり、薬剤耐性感染症に対抗するための新規抗菌化合物の緊急のニーズに対応しています。

薬理学

薬理学的研究において、5-メチルスルホニルフラン-2-カルボン酸は、さまざまな生物活性分子の合成における前駆体として役立ちます 。そのフラン環構造は多くの薬物に見られる一般的なモチーフであり、その操作は、さまざまな疾患の範囲にわたって潜在的な用途を持つ新規治療薬の開発につながる可能性があります。

材料科学

この化合物は、材料科学において、ポリマーや小有機分子の合成のためのビルディングブロックとして使用されています 。その独特の化学構造により、耐久性の向上や電気伝導率の向上など、特定の特性を持つ材料を作成することができます。

化学合成

5-メチルスルホニルフラン-2-カルボン酸: は、化学合成における汎用的な試薬であり、他の化合物にスルホニル基を導入するために使用されます 。この変換は、スルホンアミドや他の硫黄含有有機分子の製造に不可欠であり、これらの分子は幅広い産業的および製薬用途を持っています。

農業

農業における直接的な用途は広く文書化されていませんが、さまざまな農薬の合成におけるこの化合物の役割を推測することができます 。これは、有効性が高く、環境への影響が少ない新しい殺虫剤や除草剤の開発に貢献する可能性があります。

環境科学

環境科学において、5-メチルスルホニルフラン-2-カルボン酸は、環境に優しい溶媒や試薬の開発における可能性を探求できます 。その構造的特徴により、毒性が低く、より簡単に分解できる化合物の設計が可能になる可能性があり、環境へのダメージを最小限に抑えることができます。

生化学研究

この化合物は、生化学研究においても重要であり、代謝経路の研究や分析方法における標準物質として使用される可能性があります 。さまざまな生化学化合物に存在するため、複雑な生物学的プロセスを理解するための貴重なツールとなります。

産業用途

産業的には、5-メチルスルホニルフラン-2-カルボン酸は、電子機器、医薬品、化粧品など、さまざまな分野で使用される特殊化学品の合成において重要です 。その官能基により、幅広い工業製品を作成するための汎用性の高い中間体となっています。

作用機序

Target of Action

Mode of Action

The mode of action of 5-Methanesulfonylfuran-2-carboxylic acid is largely dependent on the specific chemical reactions in which it is involved. For instance, in the Suzuki–Miyaura coupling, a type of cross-coupling reaction, it may act as a reagent .

Biochemical Pathways

It is known that this compound can be involved in various chemical reactions, suggesting that it may influence multiple biochemical pathways depending on the specific context .

生化学分析

Biochemical Properties

5-Methanesulfonylfuran-2-carboxylic acid plays a role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with bacterial laccase from Bacillus pumilus and fungal alcohol oxidase from Colletotrichum gloeosporioides . These interactions are crucial for the oxidation processes that convert 5-hydroxymethylfurfural to 2,5-furandicarboxylic acid. The nature of these interactions involves the oxidation of hydroxymethyl groups to carboxylic acid groups, which is essential for the synthesis of value-added chemicals.

Cellular Effects

5-Methanesulfonylfuran-2-carboxylic acid affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to have high gastrointestinal absorption and is not a substrate for P-glycoprotein . This suggests that it can effectively enter cells and exert its effects. Additionally, its impact on gene expression and cellular metabolism can lead to changes in cell function, including alterations in metabolic pathways and enzyme activities.

Molecular Mechanism

The molecular mechanism of 5-Methanesulfonylfuran-2-carboxylic acid involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It has been shown to inhibit certain cytochrome P450 enzymes, such as CYP1A2, CYP2C19, CYP2C9, CYP2D6, and CYP3A4 . This inhibition can lead to changes in the metabolism of other compounds and affect various biochemical pathways. Additionally, its binding to specific proteins and enzymes can modulate their activity, leading to downstream effects on cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Methanesulfonylfuran-2-carboxylic acid can change over time. Its stability and degradation are important factors to consider. The compound has been shown to be stable under certain conditions, but it may degrade over time, leading to changes in its effectiveness . Long-term studies in vitro and in vivo have shown that it can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and changes in gene expression.

Dosage Effects in Animal Models

The effects of 5-Methanesulfonylfuran-2-carboxylic acid vary with different dosages in animal models. At lower doses, it may have beneficial effects, such as modulating enzyme activity and improving metabolic function. At higher doses, it can exhibit toxic or adverse effects . These effects include potential toxicity to liver and kidney tissues, as well as disruptions in normal metabolic processes. Understanding the dosage-dependent effects is crucial for determining safe and effective use in therapeutic applications.

Metabolic Pathways

5-Methanesulfonylfuran-2-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism. For example, it is metabolized by cytochrome P450 enzymes, which play a key role in its biotransformation . The compound can affect metabolic flux and alter the levels of various metabolites, leading to changes in overall metabolic activity. These interactions are important for understanding its pharmacokinetics and potential therapeutic applications.

Transport and Distribution

The transport and distribution of 5-Methanesulfonylfuran-2-carboxylic acid within cells and tissues are influenced by its interactions with transporters and binding proteins. It has been shown to have high gastrointestinal absorption, indicating efficient transport across cell membranes . Additionally, its distribution within tissues can affect its localization and accumulation, which in turn influences its activity and effectiveness. Understanding these transport and distribution mechanisms is important for optimizing its use in therapeutic applications.

Subcellular Localization

The subcellular localization of 5-Methanesulfonylfuran-2-carboxylic acid can affect its activity and function. It may be directed to specific compartments or organelles within the cell, where it can interact with target proteins and enzymes. Post-translational modifications and targeting signals play a role in its localization . For example, it may be localized to the endoplasmic reticulum or mitochondria, where it can exert its effects on cellular metabolism and enzyme activity. Understanding its subcellular localization is crucial for elucidating its mechanism of action and potential therapeutic uses.

特性

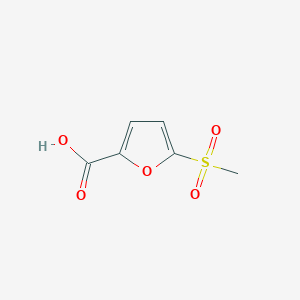

IUPAC Name |

5-methylsulfonylfuran-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O5S/c1-12(9,10)5-3-2-4(11-5)6(7)8/h2-3H,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZREDSSGHFVMCQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(O1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1524933.png)